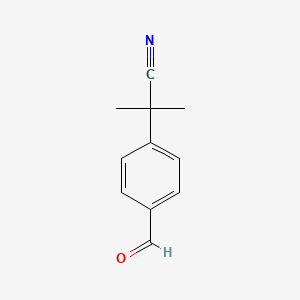

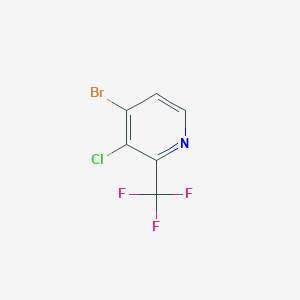

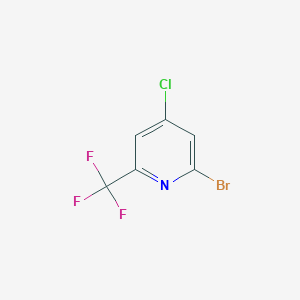

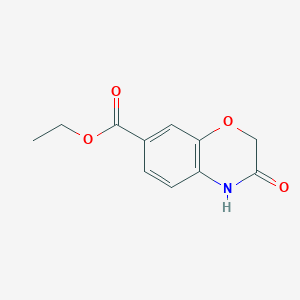

![molecular formula C16H14N2O4S B1403689 Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate CAS No. 1407180-85-1](/img/structure/B1403689.png)

Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate

Overview

Description

“Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate” is a chemical compound. It is a derivative of thienopyrimidine, which is a structural analog of purines and is widely represented in medicinal chemistry due to its various biological activities .

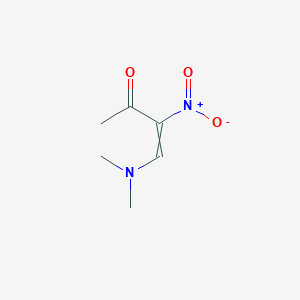

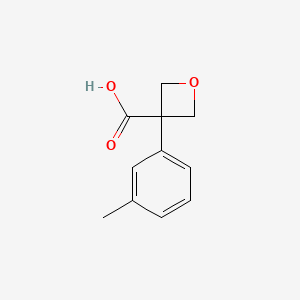

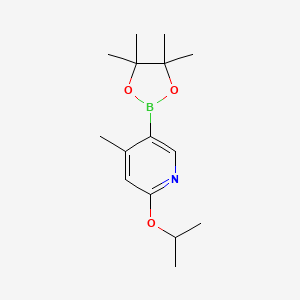

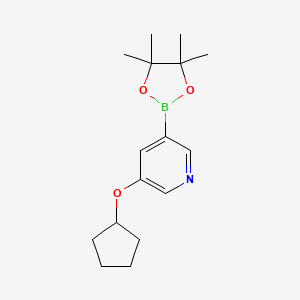

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves several steps. For instance, one method involves the condensation of substituted aldehydes with urea, followed by chlorination with phosphorus oxychloride, and then condensation with ethane-1,2-diamine . Another method involves the preparation of ethyl 2-aryl-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate using substituted aldehydes, HCl, DMF, POCl3, and morpholine .Molecular Structure Analysis

The molecular structure of “this compound” and other thienopyrimidine derivatives is similar to that of purine, which makes them attractive structural features in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thienopyrimidine derivatives have been synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors . Their antiproliferative activity on NCI 60 cell lines and their enzymatic activity against PI3K isoforms have been evaluated .Scientific Research Applications

Antitumor Activity

- Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antitumor activity. These compounds displayed potent anticancer activity, comparable to doxorubicin, against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Compounds synthesized from this chemical showed marked growth inhibition, indicating their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Antiinflammatory Activity

- In a study focused on the antiinflammatory activity of thiazolo[3,2-a]pyrimidines, compounds with a 2-methoxyphenyl group showed significant potency. This suggests the potential of this compound derivatives in antiinflammatory applications (Tozkoparan et al., 1998).

Cell Growth Inhibition and Apoptosis

- Derivatives of this compound have shown growth inhibitory activity on various human tumor cell lines. The effects on cell cycle distribution and induction of apoptosis in certain cell lines were particularly notable, highlighting its potential use in cancer therapy (Queiroz et al., 2011).

Antimicrobial Agents

- Thieno[2,3-d]pyrimidine derivatives have displayed significant activity against fungi and bacteria. This suggests their potential application as antimicrobial agents, particularly in the context of increasing antibiotic resistance (Tolba et al., 2018).

Antiviral Profiling

- Studies have indicated that thieno-fused 7-deazapurine ribonucleosides, derived from similar compounds, exhibit antiviral activity against HCV, alongside their cytostatic properties. This opens up avenues for their application in antiviral therapies (Tichy et al., 2017).

Mechanism of Action

Target of Action

Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate is a derivative of thienopyrimidine . Thienopyrimidine derivatives are known to target various enzymes including protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation of cancer cells . Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer .

Mode of Action

The mode of action of this compound involves the inhibition of its primary targets, the PKs . By inhibiting PKs, this compound can potentially disrupt cellular communication pathways that are essential for cancer cell proliferation and differentiation .

Biochemical Pathways

This compound affects the biochemical pathways involving PKs . PKs play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . By inhibiting PKs, this compound can potentially disrupt these pathways and their downstream effects .

Result of Action

The result of the action of this compound is the potential inhibition of cancer cell proliferation and differentiation . This is achieved through the disruption of cellular communication problems by inhibiting PKs .

Future Directions

Thienopyrimidine derivatives hold a unique place in medicinal chemistry due to their various biological activities . They are structural analogs of purines and have become an attractive structural feature in the production of pharmaceutical drugs . Therefore, the development of thienopyrimidine derivatives as anticancer medicines continues to be a crucial research priority .

Biochemical Analysis

Biochemical Properties

Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound can modulate the activity of proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . These interactions highlight the potential of this compound in therapeutic applications, particularly in diseases where oxidative stress and abnormal kinase activity are implicated.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles that promote cell survival or apoptosis, depending on the context . Furthermore, it can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . For instance, it has been observed that prolonged exposure to this compound can lead to the accumulation of degradation products, which may have distinct biological activities . Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by various enzymes, including cytochrome P450 enzymes, which play a key role in the oxidative metabolism of xenobiotics . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell . These metabolic interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in the efflux of xenobiotics . Additionally, it can bind to plasma proteins, such as albumin, which can influence its distribution and accumulation within tissues . These transport and distribution mechanisms are important for understanding the bioavailability and tissue-specific effects of this compound.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals . For example, it has been observed that the localization of this compound to the mitochondria can enhance its antioxidant activity by directly scavenging reactive oxygen species . Additionally, the subcellular localization of this compound can influence its interactions with specific biomolecules, thereby modulating its biological effects .

Properties

IUPAC Name |

methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-20-11-7-5-4-6-9(11)12-8-10-14(23-12)13(15(19)21-2)18-16(17-10)22-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPSMOMEUVJXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1403609.png)

![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct](/img/structure/B1403622.png)